Glycerophosphoethanolamine
Overview
Description
sn-glycero-3-phosphoethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Scientific Research Applications
1. Neurological Disorders
Glycerophosphoethanolamine (GPEA) has been identified in various neurological disorders. Elevated levels of GPEA were found in the brains of patients with dominantly inherited olivopontocerebellar atrophy, suggesting altered membrane phospholipid metabolism as a contributing factor in neuronal cell death (Kish et al., 1990). Additionally, GPEA concentrations were observed to be higher in the brains of Alzheimer's disease patients compared to controls, indicating abnormal phospholipid metabolism characteristic of Alzheimer's disease but not Down's syndrome (Blusztajn et al., 1990).
2. Phospholipid Metabolism
The study of GPEA contributes significantly to the understanding of phospholipid metabolism. It can be characterized as a lithiated adduct by mass spectrometry, providing insights into its structure and the pathways leading to its formation, as explored by Hsu and Turk (2000) (Hsu & Turk, 2000). Furthermore, Fallbrook et al. (1999) identified that GPEA, along with glycerophosphocholine, acts as a competitive inhibitor of lysophospholipase activity, suggesting a role in regulating membrane phospholipid degradation (Fallbrook et al., 1999).
3. Gene Delivery and Therapeutic Applications
In the context of gene delivery, a fluorinated variant of GPEA, when used as a helper lipid, enhances in vitro and in vivo gene transfer capabilities, as demonstrated by Boussif et al. (2001) (Boussif et al., 2001).
4. Traumatic Brain Injury
GPEA's role in traumatic brain injury is highlighted by Jones et al. (2019), who used advanced mass spectrometry techniques to detect changes in ether-linked GPEA lipids in mouse brain lysosomes after traumatic brain injury (Jones et al., 2019).
5. Other Applications
GPEA is also significant in studying the phospholipid compositions of various biological samples, such as mussels, as demonstrated by Yin et al. (2016) (Yin et al., 2016). Its importance is further underscored in studies of cancer cell metabolism, mitochondrial dysfunction in psychiatric disorders, and the germination of spores in certain species (Modica-Napolitano & Renshaw, 2004), (Klein et al., 1988).
Properties
IUPAC Name |
2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWSCPGTDBMEW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCC(CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COP(=O)(O)OC[C@@H](CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33049-08-0 | |
Record name | alpha-Glycerophosphorylethanolamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Glycerophosphorylethanolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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